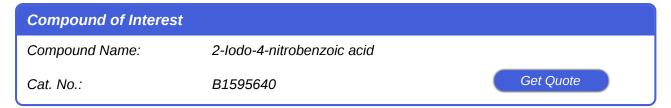


Spectroscopic Profile of 2-Iodo-4-nitrobenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **2-lodo-4-nitrobenzoic acid** (CAS No. 89459-38-1). The information presented herein is crucial for the characterization and quality control of this important chemical intermediate in various research and development applications. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides generalized experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-lodo-4- nitrobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 8.2 - 8.5	m	Aromatic protons adjacent to the nitro group
~ 7.5 - 8.0	m	Aromatic proton adjacent to the iodo group
~ 12.0	br s	Carboxylic acid proton (- COOH)

Note: The chemical shift of the carboxylic acid proton is dependent on solvent and concentration.[1]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	
~ 165	Carboxylic acid carbon (-COOH)	

Note: Specific chemical shifts for the aromatic carbons are not readily available in the public domain but a full spectrum is noted to be available on SpectraBase.[2] Carboxyl carbons in aromatic acids typically absorb in the upfield end of the 165 to 185 δ range.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
2500 - 3300	Carboxylic Acid	O-H stretch (broad)
1700	Carboxylic Acid	C=O stretch
1520 - 1350	Nitro Group	N-O asymmetric stretch

Source: Expected ranges based on typical values for these functional groups.[1][3]



Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI-	292.912	[M-H] ⁻

Note: The molecular weight of **2-lodo-4-nitrobenzoic acid** is 293.02 g/mol .[3]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-lodo-4-nitrobenzoic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectral width should encompass the expected range of chemical shifts (typically 0-14 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.



- The spectral width should be set to cover the expected range for organic molecules (typically 0-200 ppm).
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method)

- Sample Preparation:
 - Dissolve a small amount (approx. 50 mg) of solid 2-lodo-4-nitrobenzoic acid in a volatile organic solvent like methylene chloride or acetone.[4]
 - Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]
 - Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]
- Background Spectrum: Obtain a background spectrum of the clean, empty sample compartment to correct for atmospheric and instrumental interferences.
- Sample Spectrum Acquisition: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum.[4] Typically, spectra are collected over a range of 4000-400 cm⁻¹.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small, solid sample of 2-lodo-4-nitrobenzoic acid into the
mass spectrometer, typically using a direct insertion probe.[5] The sample must be volatile
enough to enter the gas phase upon heating.[5]



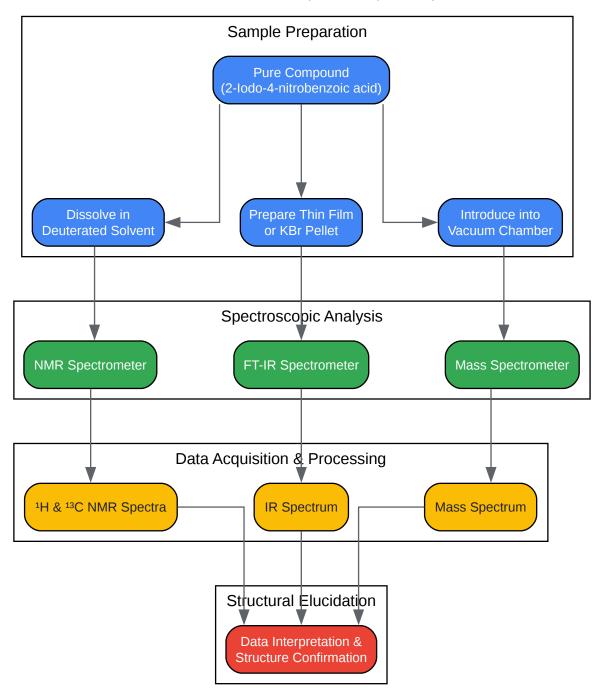
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a highenergy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.[7]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-lodo-4-nitrobenzoic acid**.



General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.



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